molecular formula C10H9ClN2S B1331312 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 206555-32-0

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B1331312
CAS RN: 206555-32-0
M. Wt: 224.71 g/mol
InChI Key: IQMIPBOEPWSKSU-UHFFFAOYSA-N
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Description

The compound 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the chemical behavior and properties that could be extrapolated to 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and the formation of the thiazole ring. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine involved characterizing the compound using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often determined using single-crystal X-ray diffraction, as seen in the studies of related compounds . These structures provide information on the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation and potential reactivity of the compound. The crystal structures reported in these papers show that thiazole derivatives can crystallize in different space groups, with varying unit cell parameters.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leads to the formation of various heterocycles, including thiazole derivatives . This indicates that thiazole rings can be functionalized further, which could be relevant for the modification of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The spectroscopic techniques such as FT-IR, NMR, and HRMS provide insights into the functional groups present and the electronic environment within the molecule . Theoretical calculations, such as density functional theory (DFT), are used to predict electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps . These properties are essential for understanding the reactivity and potential applications of the compound, such as in nonlinear optical materials .

Scientific Research Applications

  • Anti-inflammatory and Anti-asthmatic Properties : The compound, as part of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, has been found to exhibit anti-inflammatory properties by directly inhibiting 5-lipoxygenase (LOX), an enzyme crucial in leukotrienes synthesis linked to inflammatory diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

  • Corrosion Inhibition : This compound, among other thiazole derivatives, has been studied for its effectiveness in inhibiting the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have been used to investigate its interaction with metal surfaces (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

  • Antimicrobial Activities : Thiazole compounds, including 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, have been explored for their antimicrobial properties. They exhibit moderate activity against bacterial strains like E. coli and Salmonella typhi, and fungal strains like Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

  • Drug Delivery Systems : Research has been conducted on using complexes involving thiazole derivatives for enhancing drug solubility and stability, notably in the formation of βCD-AT-AuNPs ternary systems. These systems show potential for improving the delivery of thiazole-based drugs in therapy (Asela, Noyong, Simon, Andrades-Lagos, Campanini-Salinas, Vásquez-Velásquez, Kogan, Yutronic, & Sierpe, 2017).

  • Neurodegenerative Therapeutics : Some derivatives of this compound have been identified as potential therapeutics for neurodegenerative diseases. They exhibit dual inhibition properties against DNase I and 5-LO, enzymes implicated in Alzheimer's disease and inflammation (Šmelcerović, Živković, Ilić, Kolarević, Hofmann, Steinhilber, & Stark, 2019).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound .

Future Directions

This would involve a discussion of areas for future research or potential applications of the compound .

properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIPBOEPWSKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352717
Record name 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

CAS RN

206555-32-0
Record name 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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